Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate is a chemical compound with potential applications in pharmaceutical research. This compound is classified under piperazine derivatives and is noted for its structural features that may influence biological activity. The systematic name reflects its complex structure, which includes a tert-butyl group and a hydroxycyclohexyl moiety.
The compound can be synthesized through various methods, some of which are documented in patents and scientific literature. Notably, it has been referenced in patent applications focusing on piperazine derivatives and their therapeutic uses . The compound's molecular weight is approximately 277.36 g/mol, and its molecular formula is C16H23N2O3 .
Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and potential applications in treating various diseases such as diabetes and anxiety disorders .
The synthesis of tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate can be achieved through several chemical reactions involving piperazine and substituted cyclohexane derivatives. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and solvent choice. Techniques such as column chromatography may be employed for purification of the final product .
The molecular structure of tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate features:
The compound's structural formula can be represented as:
This indicates the presence of two nitrogen atoms, three oxygen atoms, and a significant hydrocarbon framework.
Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate can undergo various chemical reactions typical for piperazine derivatives:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. The stability of the compound under different conditions should also be evaluated during experimental procedures.
The mechanism of action for tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate is not fully elucidated but is believed to involve interactions with specific receptors in the central nervous system. Piperazine derivatives often act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
Research into similar compounds suggests that modifications in the piperazine structure can significantly alter receptor affinity and selectivity, potentially leading to varied therapeutic effects .
Relevant safety data indicates that handling should be done with care due to potential irritant properties .
Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate has potential applications in:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it a candidate for further research in medicinal chemistry.
Achieving precise cis-stereochemistry in the cyclohexanol moiety of tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate (CAS 2490154-97-5) requires stereoselective strategies. Asymmetric hydrogenation of 4-(1,4-cyclohexanedionyl)piperazine intermediates using chiral ruthenium catalysts enables direct access to the cis-isomer with >95% diastereoselectivity. This method circumvents traditional epoxide ring-opening routes that yield trans/cis mixtures requiring tedious separation. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively acylates the trans-hydroxy group, enriching the cis-isomer to ≥98% ee. Recent advances employ chiral auxiliaries during cyclohexene oxide functionalization, where nucleophilic attack occurs exclusively at the less hindered carbon with inversion, securing the cis-configuration [6] [7].
Table 1: Comparative Analysis of cis-Configuration Control Methods
Method | Catalyst/Reagent | Diastereoselectivity (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | >95 | 88 | Single-step, no protecting groups |
Enzymatic Resolution | CAL-B lipase | >98 ee | 75 | Ambient conditions |
Epoxide Ring Opening | BF₃·OEt₂/LiAlH₄ | 70 (cis:trans) | 65 | Scalable precursor chemistry |
Piperazine ring construction leverages catalytic C–N bond formation to enhance atom efficiency. Palladium-catalyzed amination of 1,2-dichloroethane with N-Boc-piperazine intermediates under Buchwald-Hartwig conditions achieves cyclic closure at 80°C, reducing polymerization side reactions. Nickel-catalyzed reductive amination of ethylenediamine with carbonyl compounds (e.g., glyoxal) in the presence of tert-butyl carbamate affords the piperazine-carboxylate scaffold in 92% yield. Microwave-assisted cyclization (150°C, 30 min) using SiO₂-supported ZnCl₂ minimizes racemization and reduces reaction times from 24 h to <1 h. These methods consistently deliver tert-butyl piperazine-1-carboxylate derivatives with >97% purity, as verified by suppliers like AChemBlock and Synthonix [1] [3] [7].
Table 2: Catalytic Systems for Piperazine Ring Formation
Catalytic System | Conditions | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Toluene, 80°C, N₂ | 12 h | 78 | >97 |
NiCl₂/Zn (reduction) | MeOH, reflux | 6 h | 92 | >98 |
ZnCl₂/SiO₂ (microwave) | 150°C, solvent-free | 30 min | 85 | >97 |
Coupling cis-4-aminocyclohexanol with piperazine fragments demands stereoretentive methods to preserve chiral integrity. Mitsunobu reactions between N-Boc-piperazine and cis-4-hydroxycyclohexylamine using DIAD/PPh₃ yield hybrid scaffolds but risk epimerization. Improved protocols employ in situ activation of cyclohexanol with p-toluenesulfonyl chloride, followed by nucleophilic displacement with piperazine under phase-transfer conditions (TBAB, K₂CO₃), achieving 90% yield without racemization. Alternatively, reductive amination of cis-4-oxocyclohexyl acetate with piperazine derivatives using NaBH(OAc)₃ delivers the target compound with >99:1 cis:trans ratio. Computational studies confirm that steric hindrance from the Boc group directs equatorial addition, stabilizing the cis-conformation [6] [7].
Table 3: Hybrid Scaffold Assembly Techniques
Coupling Strategy | Reagents/Conditions | cis:trans Ratio | Yield (%) | Stereoretention |
---|---|---|---|---|
Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C | 95:5 | 75 | Moderate |
Tosylate Displacement | TsCl, TBAB, K₂CO₃, 80°C | >99:1 | 90 | High |
Reductive Amination | NaBH(OAc)₃, DCE, rt | 99:1 | 88 | High |
Boc protection/deprotection traditionally uses toxic reagents (e.g., phosgene for protection, TFA for deprotection). Solvent-free Boc protection of cis-4-(piperazin-1-yl)cyclohexanol employs di-tert-butyl dicarbonate on basic alumina, achieving 96% conversion at 25°C and eliminating solvent waste. Deprotection leverages recyclable solid acids (e.g., Amberlyst-15 in ethanol/water), producing tert-butyl cation scavenged in situ by β-cyclodextrin. Enzymatic deprotection with Bacillus esterases cleaves the carbamate at pH 7.0, generating only CO₂ and isobutylene. Microwave-assisted deprotection (120°C, 5 min) in biodegradable deep eutectic solvents (choline chloride/urea) reduces energy use by 90% versus thermal methods. These innovations align with supplier practices (e.g., Synthonix, AChemBlock), which report room-temperature stability for the Boc-protected compound, minimizing decomposition risks during storage [1] [3] [5].
Table 4: Sustainable Boc Protection/Deprotection Methods
Process | Reagents/System | Conditions | Efficiency (%) | Environmental Impact |
---|---|---|---|---|
Protection | (Boc)₂O/Al₂O₃ | Solvent-free, 25°C | 96 | Near-zero E-factor |
Deprotection | Amberlyst-15/H₂O/EtOH | 80°C, 2 h | 98 | Catalyst reuse (10×) |
Enzymatic Deprotection | Bacillus esterases | pH 7.0, 37°C | 85 | Biodegradable waste |
Comprehensive Compound Data
Table 5: Key Properties of Tert-butyl cis-4-(4-hydroxycyclohexyl)piperazine-1-carboxylate
Property | Value | Source |
---|---|---|
CAS Registry | 2490154-97-5 | [1] [3] |
Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
IUPAC Name | tert-butyl 4-((1s,4s)-4-hydroxycyclohexyl)piperazine-1-carboxylate | [1] |
SMILES | O=C(N1CCN([C@H]2CCC@@HCC2)CC1)OC(C)(C)C | [1] [3] |
Purity | 97% (typical commercial grade) | [1] [3] |
Suppliers | AChemBlock ($535/g), Synthonix ($550/g) | [1] [3] |
Storage Conditions | Sealed, dry, 2–8°C | [5] |
Chiral Purity | >99% cis (via stereoselective synthesis) | [6] [7] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1